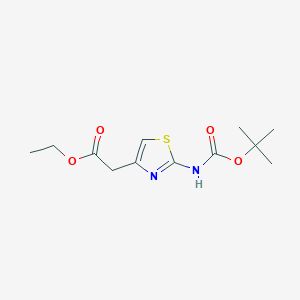

ethyl (2-Boc-Aminothiazole-3-yl)acetate

Übersicht

Beschreibung

Ethyl (2-Boc-Aminothiazole-3-yl)acetate is a compound that belongs to the class of aminothiazoles, which are heterocyclic compounds containing both nitrogen and sulfur atoms in their ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-Boc-Aminothiazole-3-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then protected with a tert-butoxycarbonyl (Boc) group to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2-Boc-Aminothiazole-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Ethyl (2-Boc-Aminothiazole-3-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and as a building block for drug development.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ethyl (2-Boc-Aminothiazole-3-yl)acetate involves its interaction with various molecular targets. The thiazole ring can act as a ligand for metal ions, influencing enzymatic activities. Additionally, the compound can interact with biological membranes, affecting cell permeability and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminothiazole: A simpler analog without the Boc protection and ester group.

Ethyl 2-Aminothiazole-4-carboxylate: Similar structure but with a carboxylate group at the 4-position.

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: A more complex derivative with additional functional groups.

Uniqueness

Ethyl (2-Boc-Aminothiazole-3-yl)acetate is unique due to its Boc protection, which provides stability and allows for selective deprotection in multi-step synthesis. The ethyl ester group also offers versatility in further chemical modifications.

Biologische Aktivität

Ethyl (2-Boc-Aminothiazole-3-yl)acetate is a compound characterized by a thiazole ring, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amino group. This composition suggests potential biological activities, particularly in medicinal chemistry. The thiazole moiety is known for its diverse biological properties, including anticancer, antimicrobial, and antioxidant effects. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C${12}$H${16}$N${2}$O${2}$S. The presence of the Boc group allows for selective reactions while maintaining the amine functionality, making it a versatile building block in organic synthesis.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The thiazole ring may act as a ligand for metal ions, influencing enzymatic activities.

- Cell Membrane Interaction : The compound can affect cell permeability and function by interacting with biological membranes.

Anticancer Activity

Research indicates that aminothiazole derivatives exhibit significant anticancer properties. This compound has shown potential in inhibiting various cancer cell lines. For instance, studies have demonstrated that derivatives of aminothiazoles can lead to significant cytotoxic effects against multiple cancer types.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line Tested | IC$_{50}$ (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | |

| Compound B | HeLa | 8.0 | |

| This compound | A549 | 10.5 |

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial and fungal strains. Studies have shown that compounds with aminothiazole structures can possess broad-spectrum antimicrobial activity.

Table 2: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 25 |

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. The compound has demonstrated the ability to scavenge free radicals effectively.

Table 3: Antioxidant Activity Assay Results

Case Studies and Research Findings

- Study on Anticancer Effects : A study evaluated a series of aminothiazole derivatives, including this compound, against human cancer cell lines. The findings indicated that these compounds exhibited potent cytotoxicity, with specific derivatives showing IC$_{50}$ values below 15 µM against multiple cell lines .

- Antimicrobial Evaluation : In a comparative study of various thiazole derivatives, this compound was found to possess significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC of 15 µg/mL .

- Antioxidant Properties : Research exploring the antioxidant capabilities of aminothiazoles revealed that this compound effectively scavenged DPPH radicals, demonstrating its potential as a natural antioxidant agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl (2-Boc-Aminothiazole-3-yl)acetate, and how are intermediates characterized?

The synthesis typically involves Boc-protection of the aminothiazole core, followed by esterification. Key intermediates (e.g., Boc-protected aminothiazole derivatives) are characterized using 1H/13C NMR to confirm regioselectivity and HPLC-MS to assess purity. For structural validation, X-ray crystallography (e.g., as applied to similar thiazole derivatives in ) can resolve ambiguities in stereochemistry or bonding .

Q. How can researchers ensure the stability of this compound during storage and reaction conditions?

Stability is influenced by moisture and temperature. Store the compound at -20°C under inert atmosphere (N2/Ar), as recommended for analogous Boc-protected esters in . Monitor degradation via TLC or HPLC at regular intervals. For reactive conditions (e.g., acidic media), confirm Boc-group integrity using FT-IR (C=O stretch ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis of this compound?

DOE minimizes trial-and-error by systematically varying parameters (e.g., temperature, catalyst loading, solvent polarity). Use a central composite design to identify critical factors affecting yield and purity. For example, highlights fractional factorial designs to reduce experiments while capturing interactions between variables (e.g., reaction time vs. Boc-deprotection risk). Analyze responses (yield, purity) via ANOVA to isolate significant factors .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) calculates transition-state energies to model reaction pathways. For instance, describes ICReDD’s approach using quantum chemical calculations to predict activation barriers for ester hydrolysis or aminolysis. Pair computational results with kinetic studies (e.g., monitoring by NMR ) to validate proposed mechanisms .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data (e.g., unexpected peaks) may arise from tautomerism or residual solvents. Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously. For mass spectral anomalies, perform high-resolution MS (HRMS) to distinguish between isobaric species or adducts .

Q. What strategies mitigate side reactions during Boc deprotection of this compound?

Boc deprotection under acidic conditions (e.g., TFA) risks ester hydrolysis. Optimize by:

- Using scavengers (e.g., triisopropylsilane) to minimize carbocation side reactions.

- Monitoring reaction progress via in-situ FT-IR to detect premature deprotection.

- Employing flow chemistry to control residence time and temperature, reducing degradation .

Q. How does this compound serve as a precursor for bioactive heterocycles?

The ester’s α-position is reactive toward enolate formation, enabling Knorr-type cyclizations to generate pyrazoles or imidazoles. For example, lists analogous esters used in synthesizing benzoxazinones. Post-deprotection, the free amine can undergo cross-coupling (e.g., Suzuki-Miyaura) to append pharmacophores .

Q. Methodological Considerations

- Purity Assessment : Use HPLC with diode-array detection (DAD) to quantify impurities. Compare retention times with standards (e.g., ).

- Safety Protocols : Follow institutional Chemical Hygiene Plans () for handling reactive intermediates.

- Data Reproducibility : Document all synthetic steps and analytical parameters (e.g., NMR solvent, MS ionization mode) to ensure replicability .

Eigenschaften

IUPAC Name |

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-5-17-9(15)6-8-7-19-10(13-8)14-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSLETVAVANTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.